molecular formula C10H10N6 B2441008 N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1566012-56-3

N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B2441008
CAS RN: 1566012-56-3
M. Wt: 214.232
InChI Key: DZXNFLFDQNZFLL-UHFFFAOYSA-N
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Description

“N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with various reagents . High-performance liquid chromatography (HPLC) is often used in the analysis of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of “N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” can be analyzed using various techniques such as X-ray diffraction , IR spectroscopy , and NMR spectroscopy .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” can be analyzed using various techniques such as IR spectroscopy , NMR spectroscopy , and mass spectrometry .

Future Directions

The future directions for “N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine” could involve further development as potential antifungal agents or as inhibitors of CDK2 for the treatment of cancer .

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-15-7-8(6-13-15)14-10-9-2-3-12-16(9)5-4-11-10/h2-7H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNFLFDQNZFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine

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